

In-Depth Technical Guide: 2-(Tetraacetylglucosido)glycerol (CAS No. 157024-67-4)

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Compound of Interest

Compound Name: 2-(Tetraacetylglucosido)glycerol

Cat. No.: B030554

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted properties of **2-(Tetraacetylglucosido)glycerol**, a protected form of β -glucosylglycerol. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from chemical suppliers with data extrapolated from closely related compounds and established chemical principles.

Chemical and Physical Properties

2-(Tetraacetylglucosido)glycerol, with the CAS number 157024-67-4, is a synthetic carbohydrate derivative. Its structure consists of a glycerol backbone glycosidically linked at the C2 position to a glucose molecule, where the hydroxyl groups of the glucose are protected by acetyl groups. This protection strategy is common in carbohydrate chemistry to allow for selective reactions at other positions.

Table 1: Physicochemical Properties of **2-(Tetraacetylglucosido)glycerol**

Property	Value	Source/Basis
CAS Number	157024-67-4	Chemical Supplier Data[1]
Molecular Formula	C ₁₇ H ₂₆ O ₁₂	Chemical Supplier Data[1]
Molecular Weight	422.38 g/mol	Chemical Supplier Data[1]
Alternate Names	β-Glucosylglycerol 2,3,4,6-Tetraacetate; 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-Glucopyranoside 2,3,4,6-Tetraacetate	Chemical Supplier Data
Appearance	White Crystalline Solid (Predicted)	Based on similar acetylated sugars
Melting Point	Not available (Predicted to be in the range of 100-150 °C)	Based on related acetylated glycosides
Boiling Point	Not available	-
Solubility	Soluble in polar organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMF)	Based on properties of acetylated polysaccharides[2][3][4]

Spectroscopic Data (Predicted)

Direct spectroscopic data for **2-(Tetraacetylglucosido)glycerol** is not readily available in the public domain. However, based on the known spectral data for β-D-glucopyranose tetraacetate, a reasonable prediction of the ¹H and ¹³C NMR chemical shifts can be made. The presence of the glycerol moiety will introduce additional signals and cause slight shifts in the glucosyl signals, particularly at the anomeric position (H-1' and C-1').

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **2-(Tetraacetylglucosido)glycerol** (in CDCl₃)

Position	Predicted ¹³ C Chemical Shift (ppm)	Predicted ¹ H Chemical Shift (ppm)	Multiplicity	J (Hz)
Glycerol C1/C3	~62-64	~3.6-3.8	m	
Glycerol C2	~78-80	~3.9-4.1	m	
Glc C-1'	~100-102	~4.5-4.7	d	~8.0
Glc C-2'	~71-73	~4.9-5.1	t	~9.5
Glc C-3'	~72-74	~5.1-5.3	t	~9.5
Glc C-4'	~68-70	~5.0-5.2	t	~9.5
Glc C-5'	~72-74	~3.7-3.9	ddd	~9.5, 5.0, 2.5
Glc C-6'a	~61-63	~4.2-4.4	dd	~12.5, 5.0
Glc C-6'b	~4.0-4.2	dd	~12.5, 2.5	
Acetyl CH ₃	~20-21	~1.9-2.1	s	
Acetyl C=O	~169-171	-	-	

Note: These are predicted values and may differ from experimental results. The assignments for the glycerol protons are complex due to potential diastereotopicity.

Experimental Protocols

Proposed Synthesis: Modified Koenigs-Knorr Glycosylation

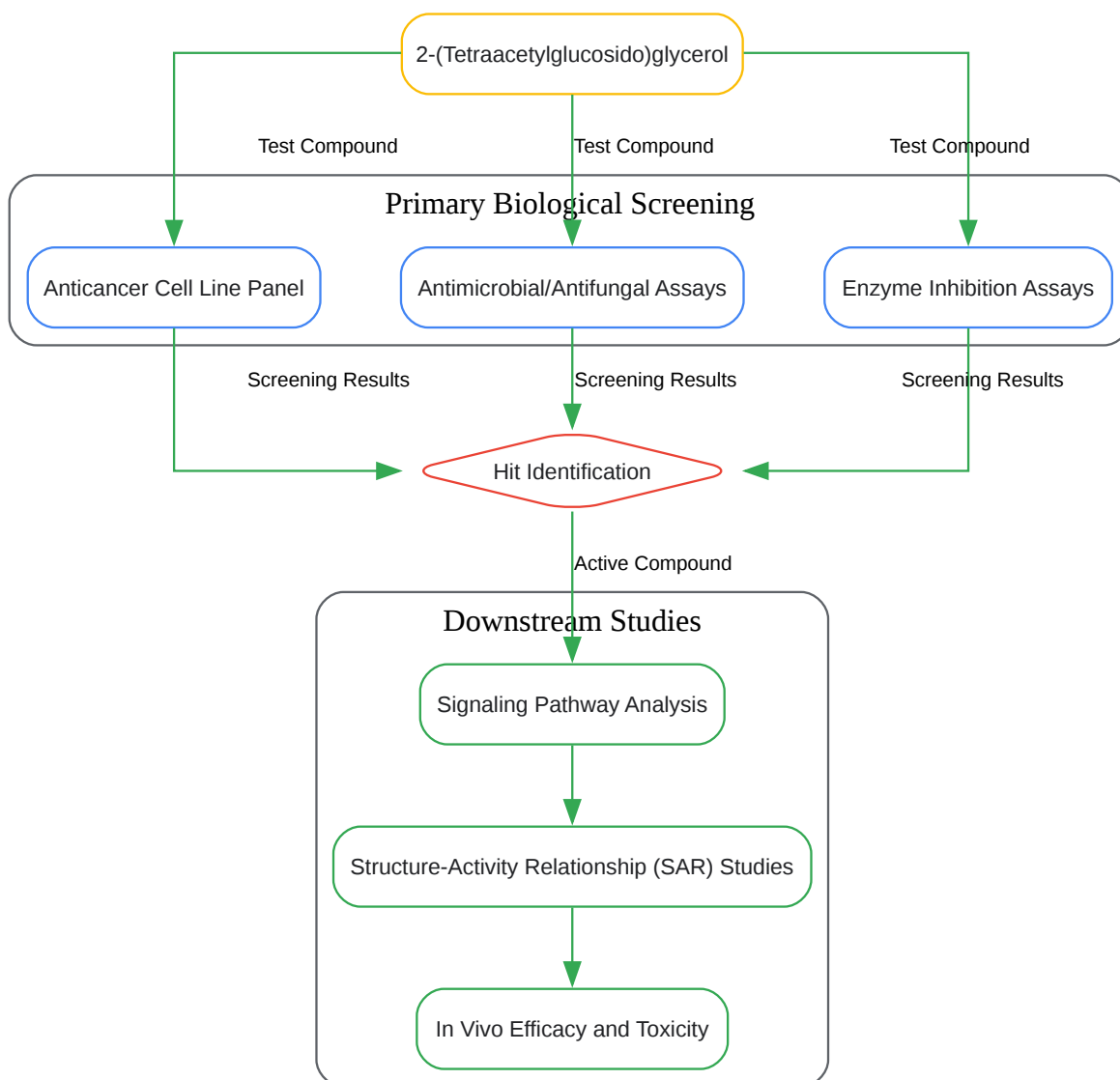
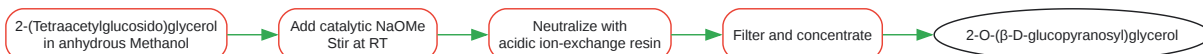
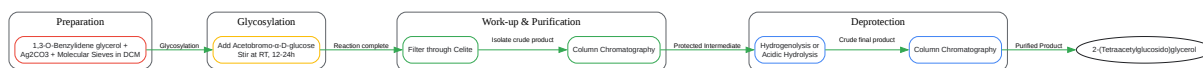
A plausible and widely used method for the synthesis of β -glycosides is the Koenigs-Knorr reaction[5][6][7][8]. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. For the synthesis of **2-(Tetraacetylglucosido)glycerol**, a protected glycerol derivative is required to ensure regioselectivity.

Starting Materials:

- Acetobromo- α -D-glucose (2,3,4,6-tetra-O-acetyl- α -D-glucopyranosyl bromide)
- 1,3-O-Benzylidene glycerol
- Silver(I) carbonate (Ag_2CO_3) or Silver(I) oxide (Ag_2O)
- Anhydrous dichloromethane (DCM) or a mixture of DCM and toluene
- Molecular sieves (4 Å)

Methodology:

- Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-O-benzylidene glycerol (1.0 equivalent) and freshly activated 4 Å molecular sieves to anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
- Addition of Reagents: Add silver(I) carbonate (1.5 equivalents) to the suspension.
- Glycosylation: Dissolve acetobromo- α -D-glucose (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with DCM.
- Purification of the Protected Intermediate: Concentrate the filtrate under reduced pressure. The crude product, 1,3-O-benzylidene-2-(2,3,4,6-tetra-O-acetyl- β -D-glucopyranosyl)glycerol, can be purified by silica gel column chromatography.
- Deprotection of the Benzylidene Group: The purified intermediate is then subjected to hydrogenolysis (e.g., using H_2 gas and Pd/C catalyst in ethanol) or acidic hydrolysis (e.g., with aqueous acetic acid) to remove the benzylidene protecting group, yielding the final product, **2-(Tetraacetylglucosido)glycerol**.
- Final Purification: The final product is purified by silica gel column chromatography.



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